Benzene-1,2,4,5-tetracarboxylic acid;pyridine
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Overview
Description
Benzene-1,2,4,5-tetracarboxylic acid, also known as pyromellitic acid, is an organic compound with the molecular formula C10H6O8. It is a benzene derivative with four carboxylic acid groups attached to the 1, 2, 4, and 5 positions of the benzene ring. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. When combined, these compounds form a coordination polymer that has significant applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzene-1,2,4,5-tetracarboxylic acid can be synthesized through the oxidation of durene (1,2,4,5-tetramethylbenzene) using potassium permanganate. The reaction typically occurs in an alkaline medium and requires heating to facilitate the oxidation process .
Industrial Production Methods
In industrial settings, benzene-1,2,4,5-tetracarboxylic acid is produced by the catalytic oxidation of durene. This process involves the use of a catalyst, such as cobalt or manganese, and an oxidizing agent, such as air or oxygen, under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
Benzene-1,2,4,5-tetracarboxylic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carbon dioxide and water.
Reduction: Reduction reactions can convert the carboxylic acid groups into alcohols or aldehydes.
Substitution: The carboxylic acid groups can be substituted with other functional groups, such as amines or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Amines or alcohols in the presence of a dehydrating agent.
Major Products Formed
Oxidation: Carbon dioxide and water.
Reduction: Alcohols or aldehydes.
Substitution: Amides or esters.
Scientific Research Applications
Benzene-1,2,4,5-tetracarboxylic acid and its coordination polymers with pyridine have numerous applications in scientific research:
Chemistry: Used as ligands in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.
Biology: Employed in the development of supramolecular hydrogels for drug delivery systems.
Medicine: Investigated for their potential use in targeted drug delivery and imaging.
Industry: Utilized in the production of high-performance polymers and resins.
Mechanism of Action
The mechanism of action of benzene-1,2,4,5-tetracarboxylic acid and pyridine coordination polymers involves the formation of stable complexes with metal ions. These complexes can interact with biological molecules, such as proteins and nucleic acids, through coordination bonds and hydrogen bonding. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion used .
Comparison with Similar Compounds
Similar Compounds
Benzene-1,2,3,4-tetracarboxylic acid: Similar structure but different carboxylic acid positions.
Benzene-1,2,3,5-tetracarboxylic acid: Another isomer with different carboxylic acid positions.
Pyridine-2,3-dicarboxylic acid: A pyridine derivative with two carboxylic acid groups.
Uniqueness
Benzene-1,2,4,5-tetracarboxylic acid is unique due to its symmetrical structure, which allows for the formation of highly stable coordination polymers. Its ability to form multiple hydrogen bonds and coordination bonds makes it a versatile ligand in various applications .
Properties
CAS No. |
142873-07-2 |
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Molecular Formula |
C30H26N4O8 |
Molecular Weight |
570.5 g/mol |
IUPAC Name |
benzene-1,2,4,5-tetracarboxylic acid;pyridine |
InChI |
InChI=1S/C10H6O8.4C5H5N/c11-7(12)3-1-4(8(13)14)6(10(17)18)2-5(3)9(15)16;4*1-2-4-6-5-3-1/h1-2H,(H,11,12)(H,13,14)(H,15,16)(H,17,18);4*1-5H |
InChI Key |
IJZRDSSQIQVFOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC=C1.C1=CC=NC=C1.C1=CC=NC=C1.C1=CC=NC=C1.C1=C(C(=CC(=C1C(=O)O)C(=O)O)C(=O)O)C(=O)O |
Origin of Product |
United States |
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